REACTION_CXSMILES
|
CC(C[AlH]CC(C)C)C.[C:10]([C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=1[CH3:22])[C:15](OC)=[O:16])#N.[OH2:23].Cl>C(Cl)Cl>[OH:16][CH2:15][C:14]1[CH:19]=[CH:20][C:21]([CH3:22])=[C:12]([CH:13]=1)[CH:10]=[O:23]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=CC1C
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
After stirring for about 40 min. at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t
|
Type
|
WAIT
|
Details
|
After 75 min.
|
Duration
|
75 min
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t
|
Type
|
ADDITION
|
Details
|
Concentrated HCl (5-6 mL) was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1.5 h
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
Chloroform was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 20 mL of brine
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with chloroform (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (50% EtOAc/hexanes)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC(=C(C=O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |